molecular formula C18H23N5O B6909231 N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6909231
M. Wt: 325.4 g/mol
InChI Key: NYPJPUZAACEMIC-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-8-15-11-17(23-18(21-15)19-13-20-23)22(3)12-14-9-6-7-10-16(14)24-5-2/h6-7,9-11,13H,4-5,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJPUZAACEMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC=NN2C(=C1)N(C)CC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-assisted methods. The process is optimized to ensure high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazolo ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as CDK2, which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethoxyphenyl)methyl]-N-methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its ethoxyphenyl and propyl groups contribute to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry .

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